Nicotinate adenine dinucleotide phosphate

Calcium signaling Second messenger pharmacology Lysosomal calcium release

Nicotinate adenine dinucleotide phosphate (NAADP) is a pyridine nucleotide second messenger that regulates intracellular Ca²⁺ signaling by targeting two-pore channels (TPC1 and TPC2) on acidic endolysosomal stores. Structurally, NAADP differs from its metabolic precursor NADP solely by the substitution of the nicotinamide moiety with a nicotinic acid group, yet this single change confers potent Ca²⁺-releasing activity that NADP lacks entirely.

Molecular Formula C21H27N6O18P3
Molecular Weight 744.4 g/mol
CAS No. 5502-96-5
Cat. No. B1663728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinate adenine dinucleotide phosphate
CAS5502-96-5
SynonymsNAADP
NAADPH
nicotinate adenine dinucleotide phosphate
nicotinic acid adenine dinucleotide phosphate
Molecular FormulaC21H27N6O18P3
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O
InChIInChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
InChIKeyQOTXBMGJKFVZRD-HISDBWNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinate Adenine Dinucleotide Phosphate (NAADP) CAS 5502-96-5: A High-Potency Lysosomal Calcium-Mobilizing Second Messenger for Targeted Signaling Research


Nicotinate adenine dinucleotide phosphate (NAADP) is a pyridine nucleotide second messenger that regulates intracellular Ca²⁺ signaling by targeting two-pore channels (TPC1 and TPC2) on acidic endolysosomal stores [1]. Structurally, NAADP differs from its metabolic precursor NADP solely by the substitution of the nicotinamide moiety with a nicotinic acid group, yet this single change confers potent Ca²⁺-releasing activity that NADP lacks entirely [2]. NAADP is now recognized alongside IP₃ and cADPR as one of the three principal Ca²⁺-mobilizing messengers in mammalian cells, with unique operational characteristics that distinguish it from both of these comparators [3].

✓ Lysosomal TPC1/TPC2 Ca²⁺ signaling research
✓ Pathway-selective second messenger studies distinct from IP₃ and cADPR
✓ Reported nanomolar-range Ca²⁺-mobilizing activity
✓ Pharmacological pathway discrimination studies

Why Nicotinate Adenine Dinucleotide Phosphate (NAADP) Cannot Be Replaced by Generic NADP, cADPR, or IP₃ in Targeted Calcium Signaling Applications


Despite structural homology with NADP, NAADP is not a generic pyridine nucleotide and cannot be functionally substituted by NADP, cADPR, or IP₃. NADP is completely inactive as a Ca²⁺-mobilizing agent, failing to evoke Ca²⁺ release even at concentrations 40-fold higher than the NAADP EC₅₀ [1]. Unlike cADPR and IP₃, which target ryanodine receptors and IP₃ receptors on the endoplasmic reticulum, NAADP selectively gates TPC1 and TPC2 channels on acidic lysosomal stores, generating Ca²⁺ signals that are spatially, kinetically, and pharmacologically distinct [2]. Furthermore, NAADP-mediated Ca²⁺ release operates independently of free cytosolic Ca²⁺ concentration, a property fundamentally different from the Ca²⁺-induced Ca²⁺ release (CICR) mechanisms engaged by IP₃ and cADPR [3]. These mechanistic divergences mean that experimental outcomes, pharmacological profiles, and signal transduction interpretations cannot be reproduced by substituting NAADP with any of its closest analogs.

NAADP Pathway Target
Analog
Mismatch Risk
TPC1/TPC2 lysosomal Ca²⁺ channels
NADP
Structural similarity does not confer functional equivalence; lacks Ca²⁺-releasing activity even at 40-fold excess
TPC1/TPC2 lysosomal Ca²⁺ channels
cADPR
Targets ryanodine receptors on endoplasmic reticulum; lysosomal TPC channel activation may not be replicated
TPC1/TPC2 lysosomal Ca²⁺ channels
IP₃
Requires Ca²⁺-induced Ca²⁺ release priming and targets ER IP₃ receptors; signaling outcomes may differ

Quantitative Differentiation Evidence for Nicotinate Adenine Dinucleotide Phosphate (NAADP) CAS 5502-96-5 Relative to Closest Comparators


NAADP Is 8.6-Fold More Potent than cADPR and 28.6-Fold More Potent than IP₃ for Ca²⁺ Release in a Standardized Sea Urchin Egg Homogenate Assay

In a direct head-to-head comparison using the sea urchin egg homogenate Ca²⁺-release bioassay, NAADP evoked half-maximal Ca²⁺ release at a concentration of 35 nM, whereas cyclic ADP-ribose (cADPR) required 300 nM and inositol 1,4,5-trisphosphate (IP₃) required 1,000 nM to achieve equivalent release [1]. This translates to NAADP being 8.6-fold more potent than cADPR and 28.6-fold more potent than IP₃ in the same experimental system. The assay employed the fluorescent Ca²⁺ indicator fluo-3 and used the EC₅₀ concentration of each messenger to elicit release.

Ca²⁺ Release Potency
Head-to-head
NAADP EC₅₀ 35 nM — reported 8.6× lower than cADPR (300 nM), 28.6× lower than IP₃ (1,000 nM)
Supports nanomolar-range selective pathway interrogation
Sea urchin egg homogenate; fluo-3 detection
Calcium signaling Second messenger pharmacology Lysosomal calcium release

NAADP-Induced Ca²⁺ Release Is Insensitive to Heparin and 8-Amino-cADPR, Confirming a Receptor Mechanism Distinct from IP₃R and RyR

In sea urchin egg homogenates, NAADP-dependent Ca²⁺ release was completely insensitive to heparin (a competitive IP₃ receptor antagonist) at concentrations up to 100 µg/mL and to 8-amino-cADPR (a specific antagonist of the cADPR-activated ryanodine receptor) at concentrations up to 10 µM [1]. Under the same conditions, IP₃-induced Ca²⁺ release was abolished by heparin, and cADPR-induced release was blocked by 8-amino-cADPR. Furthermore, the direct structural analog NADP, tested at 10–40-fold higher concentrations (up to 1.2 µM) than the EC₅₀ of NAADP (≈30 nM), failed to elicit any detectable Ca²⁺ release [1].

Pharmacological Selectivity
Head-to-head
Insensitive to heparin (100 µg/mL) and 8-amino-cADPR (10 µM); NADP inert at 40× excess
Supports distinct receptor mechanism from IP₃R and RyR
Sea urchin egg homogenate; IP₃/cADPR controls blocked as expected
Calcium channel pharmacology Second messenger selectivity Receptor pharmacology

NAADP-Mediated Ca²⁺ Release Is Independent of Free Cytosolic Ca²⁺ Concentration, Unlike IP₃ and cADPR Which Require Ca²⁺-Induced Ca²⁺ Release (CICR)

In rat hepatocyte microsomes, NAADP-elicited Ca²⁺ release was completely independent of the free extravesicular Ca²⁺ concentration across the physiologically relevant range tested, whereas both IP₃- and cADPR-induced Ca²⁺ release showed marked dependence on cytosolic Ca²⁺, consistent with their operation as Ca²⁺-induced Ca²⁺ release (CICR) systems [1]. NAADP-mediated release also remained unaffected by pH changes in the range 6.4–7.8, further distinguishing its mechanism from that of IP₃ and cADPR [1].

CICR Independence
Class-level
Release independent of [Ca²⁺]cyt across physiological range; stable across pH 6.4–7.8
Supports de novo Ca²⁺ signal initiation studies
Rat hepatocyte microsomes; class-level evidence
Calcium-induced calcium release Second messenger mechanism Lysosomal calcium signaling

Verapamil and Diltiazem Selectively Block NAADP- but Not IP₃- or cADPR-Induced Ca²⁺ Release, Providing a Tool for Pathway Discrimination

In rat hepatocyte microsomes, the clinically used Ca²⁺ channel blockers verapamil and diltiazem inhibited NAADP-elicited Ca²⁺ release but had no effect on Ca²⁺ release triggered by either IP₃ or cADPR [1]. In contrast, IP₃ receptor antagonists and ryanodine receptor blockers did not inhibit NAADP-mediated release. This reciprocal pharmacological inhibition profile establishes a unique signature for the NAADP-sensitive pathway that can be exploited for selective pathway dissection.

Inhibitor Profile
Head-to-head
Verapamil and diltiazem inhibit NAADP-elicited release; IP₃R/RyR antagonists do not
Supports pharmacological pathway discrimination
Rat hepatocyte microsomes; reciprocal selectivity confirmed
Pharmacological inhibition Calcium channel blockers NAADP signaling pathway

Optimal Use Cases for Nicotinate Adenine Dinucleotide Phosphate (NAADP) CAS 5502-96-5 in Academic and Industrial Research Settings


Selective Activation of Lysosomal TPC1/TPC2 Channels for Organellar Ca²⁺ Imaging and Patch-Clamp Electrophysiology

NAADP at 10–100 nM directly gates TPC1 and TPC2 channels on acidic endolysosomes [1], enabling researchers to trigger lysosome-specific Ca²⁺ release without recruiting ER-based IP₃R or RyR pathways. This selectivity is essential for organellar patch-clamp studies and genetically encoded Ca²⁺ indicator (GECI) imaging in intact cells, where cross-contamination between Ca²⁺ pools would confound interpretation. The demonstrated pharmacological discrimination by verapamil/diltiazem [2] provides an additional validation control.

High-Potency Trigger for Studying De Novo Ca²⁺ Signal Initiation and Ca²⁺ Oscillation Encoding in Immune Cells

Because NAADP-mediated Ca²⁺ release is independent of cytosolic Ca²⁺ priming (no CICR requirement) [2], it serves as an ideal trigger for studying the earliest Ca²⁺ transients following receptor engagement. In T-lymphocytes, NAADP is the first second messenger produced upon TCR/CD3 stimulation, with synthesis detectable within 10–20 seconds [3]. Procurement of high-purity NAADP (≥98% by HPLC) ensures that Ca²⁺ responses are attributable solely to NAADP and not to contaminating NADP or other nucleotides.

Reference Agonist for Screening and Characterization of NAADP Antagonists and TPC Modulators in Drug Discovery

With an EC₅₀ of 35 nM in the sea urchin egg homogenate assay [4], NAADP provides a well-calibrated reference agonist for high-throughput screening of NAADP receptor antagonists or TPC channel blockers. Compounds such as Ned-19 were discovered and validated using NAADP as the competitive ligand [4]. The ~29-fold potency window over IP₃ (EC₅₀ 1,000 nM) and ~9-fold over cADPR (EC₅₀ 300 nM) [4] ensures that screening hits can be attributed specifically to the NAADP pathway with minimal interference from the other two Ca²⁺-mobilizing messengers.

Calibration Standard for HILIC-MS Quantification of Endogenous NAADP in Cellular Metabolomics Studies

The availability of purified NAADP enables its use as an external calibration standard in HILIC-MS methods that resolve NAADP from structurally related nucleotides including NADP, NAD, AMP, ADP, and ATP [5]. This analytical capability is critical for studies measuring stimulus-dependent changes in endogenous NAADP levels in resting and activated cells, where accurate quantitation in the low-nanomolar range is required.

Application
Selection Property
Validation Focus
Lysosomal TPC1/TPC2 channel studies
Pathway-selective second messenger
Organellar Ca²⁺ imaging selectivity
De novo Ca²⁺ signal initiation studies
CICR-independent trigger
De novo Ca²⁺ transient detection
NAADP antagonist screening studies
Established pathway reference
Pathway-specific hit attribution
HILIC-MS metabolomics calibration
Nucleotide-resolved calibration
Endogenous NAADP quantitation
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